REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9][C:10]([CH3:13])(C)C)(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].Cl.Cl[CH2:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1.C(=O)([O-])O.[Na+]>CN(C)C=O>[C:5]([CH:4]([CH2:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)[C:3]([O:9][CH2:10][CH3:13])=[O:8])(=[O:6])[CH3:7] |f:0.1,3.4,5.6|
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Name
|
|
Quantity
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6.33 g
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Type
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reactant
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Smiles
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C(CC(=O)C)(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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Cl.ClCC1=CC=NC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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2.81 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred under ice-cold water-
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooling
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Type
|
WAIT
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Details
|
After two hours
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Duration
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2 h
|
Type
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EXTRACTION
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Details
|
the whole was extracted with ethyl acetate (100 ml)
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Type
|
WASH
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Details
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The organic layer was washed with water (100 ml) and saturated brine (50 ml) successively
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
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Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |